![molecular formula C14H11Cl2NO2 B2720129 2,5-dichloro-N-(4-methoxyphenyl)benzamide CAS No. 405147-41-3](/img/structure/B2720129.png)
2,5-dichloro-N-(4-methoxyphenyl)benzamide
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Overview
Description
2,5-dichloro-N-(4-methoxyphenyl)benzamide is a carbonyl compound and an organohalogen compound . It is a derivative of benzamide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of this compound is C14H11Cl2NO2 . The structure includes a benzamide core with two chlorine atoms at the 2 and 5 positions, and a 4-methoxyphenyl group attached to the nitrogen atom .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Physical And Chemical Properties Analysis
The molecular weight of this compound is 296.15 . The predicted density is 1.341±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .properties
IUPAC Name |
2,5-dichloro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-8-9(15)2-7-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFBOKWPRCHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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